2-(Allylamino)isonicotinonitrile
Description
2-(Allylamino)isonicotinonitrile is a pyridine derivative featuring an isonicotinonitrile core substituted with an allylamino group at the 2-position. The allylamino group introduces reactivity and hydrophobicity, which may influence binding affinity in biological systems or coordination with metal ions in analytical methods .
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(prop-2-enylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H9N3/c1-2-4-11-9-6-8(7-10)3-5-12-9/h2-3,5-6H,1,4H2,(H,11,12) |
InChI Key |
LUFGMYJONLEOHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(Allylamino)isonicotinonitrile with key analogs:
Key Observations :
- Molecular Weight : Thiazole-containing analogs exhibit higher molar masses (~202 g/mol) due to the sulfur atom and additional nitrogen, which may influence pharmacokinetic properties.
- Functional Diversity: Patent compounds with cyclopentyl-methylamino substituents (e.g., EP 2022/06) demonstrate tailored bioactivity, suggesting that substitutions on the isonicotinonitrile scaffold are critical for target-specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
